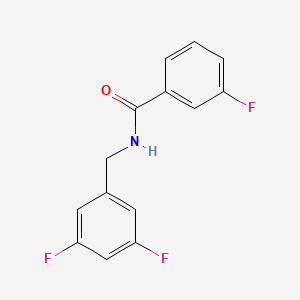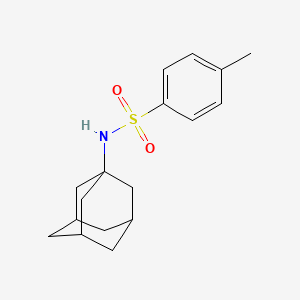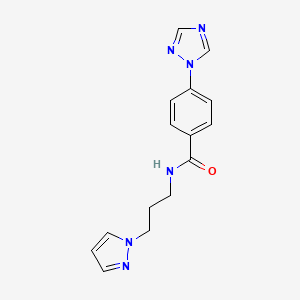![molecular formula C15H15N3O2 B7496828 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione](/img/structure/B7496828.png)
3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione, also known as DMQD, is a synthetic compound that has gained significant attention for its potential applications in scientific research. DMQD is a heterocyclic organic compound that contains both pyrrole and quinazoline moieties in its structure. In
Aplicaciones Científicas De Investigación
3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione has been found to have potential applications in scientific research, particularly in the field of cancer research. 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione has been shown to exhibit anti-proliferative activity against various cancer cell lines, including breast, colon, and lung cancer cells. 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Mecanismo De Acción
The mechanism of action of 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione is not fully understood, but it has been suggested that 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation. 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione has also been found to induce oxidative stress in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione has been found to have several biochemical and physiological effects. 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, including topoisomerase II and protein kinase C. 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione has also been found to induce oxidative stress in cancer cells, leading to cell death. Additionally, 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione has been found to have anti-inflammatory and anti-angiogenic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione in lab experiments is its ability to selectively target cancer cells while leaving healthy cells unaffected. This makes 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione a promising candidate for cancer treatment. However, one limitation of using 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione in lab experiments is its low solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione research. One direction is to explore the potential of 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione as a cancer treatment. Further studies are needed to determine the efficacy of 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione in vivo and to optimize its delivery method. Another direction is to investigate the potential of 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione as a therapeutic agent for other diseases, such as inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione and to identify potential targets for its anti-cancer activity.
Métodos De Síntesis
The synthesis of 3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione involves a multi-step process that includes the reaction of 2,4-dichloroquinazoline with 1,5-dimethylpyrrole in the presence of a base, followed by the oxidation of the resulting intermediate with a mild oxidizing agent. The final product is obtained after purification using column chromatography.
Propiedades
IUPAC Name |
3-[(1,5-dimethylpyrrol-2-yl)methyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-7-8-11(17(10)2)9-18-14(19)12-5-3-4-6-13(12)16-15(18)20/h3-8H,9H2,1-2H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZAJZUMZQOCSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(pyrazin-2-ylamino)ethyl]methanesulfonamide](/img/structure/B7496748.png)
![8-[(1-Methylimidazol-2-yl)sulfanylmethyl]quinoline](/img/structure/B7496760.png)
![N-[(3,5-difluorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7496777.png)

![2-Fluoro-6-[4-(2-methyl-5-nitrophenyl)sulfonylpiperazin-1-yl]benzonitrile](/img/structure/B7496789.png)
![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B7496790.png)
![N-[4-(5-carbamoyl-1H-pyrrol-3-yl)-1,3-thiazol-2-yl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B7496803.png)
![N-[5-[4-(2-cyano-3-fluorophenyl)piperazin-1-yl]sulfonyl-2-methoxyphenyl]acetamide](/img/structure/B7496810.png)



![methyl 4-[2-(2,4-dioxo-1H-quinazolin-3-yl)ethyl]benzoate](/img/structure/B7496840.png)
![[4-(Methylcarbamoyl)phenyl] 2,5-dimethylbenzenesulfonate](/img/structure/B7496846.png)
